

Application Note: ^1H NMR Characterization of Methyl 3-formylbenzoate

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Compound of Interest

Compound Name: Methyl 3-formylbenzoate

Cat. No.: B109038

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Introduction

Methyl 3-formylbenzoate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both an ester and an aldehyde group, allows for a wide range of chemical transformations. Accurate structural elucidation and purity assessment are critical for its effective use in research and development. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful and routine analytical technique for the structural characterization of organic compounds. This application note provides a detailed protocol and data interpretation guide for the ^1H NMR analysis of **Methyl 3-formylbenzoate**.

Data Presentation

The ^1H NMR spectrum of **Methyl 3-formylbenzoate** provides distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are key parameters for structural confirmation. The following table summarizes the expected ^1H NMR spectral data for **Methyl 3-formylbenzoate**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectral Data of **Methyl 3-formylbenzoate**

Signal	Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
1	Aldehyde (-CHO)	~10.1	Singlet (s)	N/A	1H
2	Aromatic (H-2)	~8.5	Singlet (s)	N/A	1H
3	Aromatic (H-6)	~8.3	Doublet (d)	~7.7	1H
4	Aromatic (H-4)	~8.1	Doublet (d)	~7.7	1H
5	Aromatic (H-5)	~7.7	Triplet (t)	~7.7	1H
6	Methyl (-OCH ₃)	~3.9	Singlet (s)	N/A	3H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of high-purity **Methyl 3-formylbenzoate** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the CDCl₃ is of high isotopic purity and low in residual water.
- **Dissolution:** Gently swirl or vortex the vial to ensure complete dissolution of the sample.

- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Internal Standard:** If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

- **Spectrometer Frequency:** 400 MHz
- **Solvent:** CDCl_3
- **Temperature:** 298 K (25 °C)
- **Pulse Sequence:** A standard single-pulse sequence (e.g., zg30).
- **Number of Scans:** 16-32 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
- **Relaxation Delay (d1):** 1-2 seconds.
- **Acquisition Time (aq):** 3-4 seconds.
- **Spectral Width (sw):** A spectral width of at least 12 ppm is recommended to ensure all signals, including the aldehyde proton, are observed.

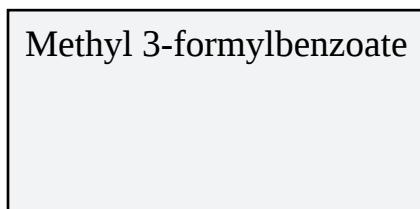
Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline across the spectrum.
- **Referencing:** Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl_3 ($\delta \approx 7.26$ ppm) can be used as a secondary reference.
- **Integration:** Integrate all signals to determine the relative ratios of the different types of protons.
- **Peak Picking and Analysis:** Identify the chemical shift of each signal and determine its multiplicity (singlet, doublet, triplet, etc.) and coupling constants.

Mandatory Visualization

The following diagrams illustrate the structure of **Methyl 3-formylbenzoate** and the workflow for its ^1H NMR characterization.



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Caption: Chemical Structure of **Methyl 3-formylbenzoate**.

^1H NMR Characterization Workflow



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Caption: Workflow for ^1H NMR Characterization.

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